2-Chloro-3-pyridinyl 3-piperidinyl ether
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Overview
Description
2-Chloro-3-pyridinyl 3-piperidinyl ether: is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ether linkage to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-3-pyridinyl 3-piperidinyl ether typically involves the reaction of 2-chloro-3-pyridinol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage .
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with altered chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
- Substituted pyridine derivatives
- Hydroxylated or carbonylated products
- Reduced derivatives with altered functional groups
Scientific Research Applications
Chemistry:
2-Chloro-3-pyridinyl 3-piperidinyl ether is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies .
Medicine:
The compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways .
Industry:
In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 2-Chloro-3-pyridinyl 3-piperidinyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chlorophenyl 1-oxido-3-pyridinyl ether
- 5-Chloro-3-pyridinyl 2-(methylsulfanyl)-4-pyrimidinyl ether
- 2-Fluorophenyl 1-oxido-3-pyridinyl ether
- 3-Chloro-2-hydroxypropyl methyl ether
- 2-Methylphenyl 1-oxido-3-pyridinyl ether
- 2-Nitrophenyl 1-oxido-3-pyridinyl ether
Uniqueness:
2-Chloro-3-pyridinyl 3-piperidinyl ether stands out due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-3-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C10H13ClN2O/c11-10-9(4-2-6-13-10)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 |
InChI Key |
MTWIRWGGSHIDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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